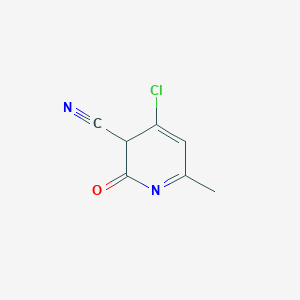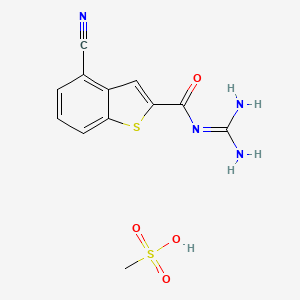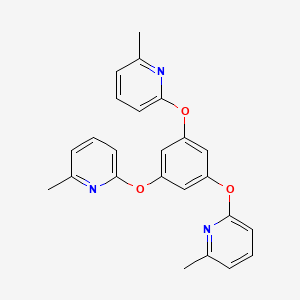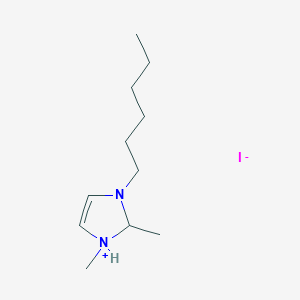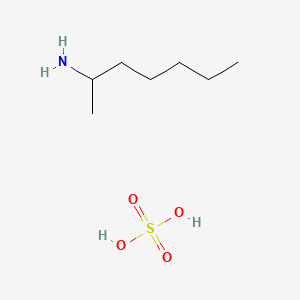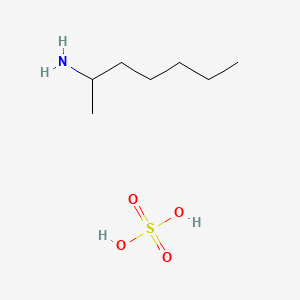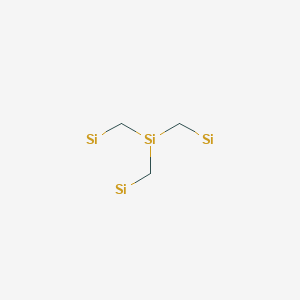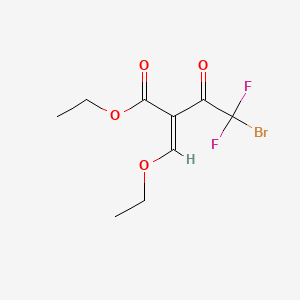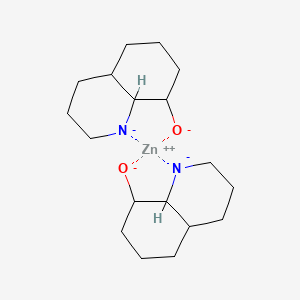
zinc;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate: is a complex organic compound that features a zinc ion coordinated with a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate typically involves the reaction of a quinoline derivative with a zinc salt under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include ethanol or methanol, and the reaction temperature is usually maintained between 50-70°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can also occur, especially in the presence of strong reducing agents.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where the quinoline ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and bases such as sodium hydroxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, zinc;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine
In medicine, it is being explored for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its unique coordination properties.
Mechanism of Action
The mechanism by which zinc;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate exerts its effects involves the coordination of the zinc ion with the quinoline moiety. This coordination can alter the electronic properties of the compound, making it more reactive in certain chemical reactions. The molecular targets and pathways involved vary depending on the specific application, but often include interactions with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- Zinc;1,2,3,4-tetrahydroquinolin-8-olate
- Zinc;2,3,4,5-tetrahydro-1H-quinolin-8-olate
- Zinc;3,4,5,6,7,8-hexahydroquinolin-8-olate
Uniqueness
What sets zinc;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate apart from similar compounds is its specific coordination geometry and electronic properties, which can lead to unique reactivity and selectivity in various applications.
Properties
Molecular Formula |
C18H30N2O2Zn-2 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
zinc;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate |
InChI |
InChI=1S/2C9H15NO.Zn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*7-9H,1-6H2;/q2*-2;+2 |
InChI Key |
OGHZVAGYKSMBME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC[N-]C2C(C1)[O-].C1CC2CCC[N-]C2C(C1)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349307.png)
